Methyl 6-amino-2,3-difluorobenzoate
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Overview
Description
Methyl 6-amino-2,3-difluorobenzoate is an organic compound with the chemical formula C8H7F2NO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine atoms, and the hydrogen atom at position 6 is replaced by an amino group. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-2,3-difluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,3-difluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 2,3-difluorobenzoate is then subjected to nitration to introduce the amino group at the 6th position .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-2,3-difluorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium methoxide and potassium carbonate are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-amino-2,3-difluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-amino-2,3-difluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3,6-difluorobenzoate
- Methyl 2,6-difluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 4-amino-5-bromo-2,3-difluorobenzoate .
Uniqueness
Methyl 6-amino-2,3-difluorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. The presence of both amino and fluorine groups makes it particularly useful in various chemical reactions and applications, setting it apart from other similar compounds .
Biological Activity
Methyl 6-amino-2,3-difluorobenzoate is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by a benzoate structure with an amino group at the 6-position and fluorine substituents at the 2 and 3 positions on the benzene ring. The molecular formula is C9H8F2NO2. The presence of these functional groups significantly influences the compound's reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and receptor modulation. The amino group enhances binding affinity to specific biological targets, while the difluoro substituents may influence electronic properties, contributing to its potential therapeutic applications.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes, which could be beneficial in pharmacological contexts.
- Receptor Interaction : Its structural features may allow it to interact with various receptors, modulating their activity.
Case Studies
- Enzyme Inhibition Studies : In vitro assays demonstrated that this compound inhibits specific enzymes involved in metabolic pathways. The binding affinity was measured using competitive inhibition assays, showing significant potential for therapeutic use.
- Cellular Assays : Cellular studies indicated that this compound affects cellular processes such as apoptosis and proliferation in cancer cell lines, suggesting its role as a potential anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-amino-2,6-difluorobenzoate | Amino group at para position (4) | Different biological activity due to position |
Methyl 3-amino-2,6-difluorobenzoate | Amino group at meta position (3) | Unique reactivity profile due to substituent positions |
Methyl 2-amino-4,5-difluorobenzoate | Amino group at ortho position (2) | Altered electronic properties affecting reactivity |
Methyl 4-amino-2,5-difluorobenzoate | Fluorine atoms at different positions | Distinct chemical behavior due to fluorine placement |
This compound stands out due to its specific arrangement of functional groups that confer distinct chemical reactivity and potential biological activity compared to these similar compounds.
Applications in Research
This compound has several applications across various fields:
- Medicinal Chemistry : It is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases.
- Biochemical Probes : Its unique functional groups make it suitable for studying enzyme interactions and cellular processes.
- Material Science : The compound's properties are being investigated for applications in creating new materials with desirable characteristics.
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
methyl 6-amino-2,3-difluorobenzoate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)6-5(11)3-2-4(9)7(6)10/h2-3H,11H2,1H3 |
InChI Key |
GXEZAKNMQQWXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)N |
Origin of Product |
United States |
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